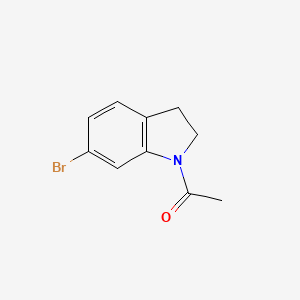

1-(6-Bromoindolin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromo-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKDQGYCFLQERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551499 | |

| Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114744-53-5 | |

| Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114744-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 6 Bromoindolin 1 Yl Ethanone and Derived Structures

De Novo Synthetic Pathways to 1-(6-Bromoindolin-1-yl)ethanone

The synthesis of this compound can be approached through several strategic pathways. The most common strategies involve a stepwise construction, carefully controlling the introduction of the bromo and acetyl functionalities onto the indoline (B122111) core. This typically involves either the bromination of a pre-formed N-acetylindoline or the N-acylation of 6-bromoindoline (B1282224).

Regioselective Bromination Strategies for Indoline Systems

Achieving regioselective bromination at the C6 position of the indoline ring is a critical challenge due to the high reactivity of the pyrrole (B145914) moiety. Direct bromination of the indoline or indole (B1671886) nucleus often leads to a mixture of products. To overcome this, synthetic strategies frequently employ a precursor indole, where the nitrogen atom is protected with an electron-withdrawing group. This deactivates the five-membered ring towards electrophilic attack and directs substitution to the benzene (B151609) ring.

One effective strategy involves the C6-bromination of a suitable indole derivative, which is subsequently reduced to the indoline. For instance, protecting the indole nitrogen with a group like tert-butyldimethylsilyl (TBDMS) or a carbomethoxy group can facilitate selective bromination at the C6 position using electrophilic bromine sources such as N-Bromosuccinimide (NBS). An alternative approach involves the C6-regioselective bromination of methyl indolyl-3-acetate, where electron-withdrawing groups at the N1 position direct the bromination. wikipedia.orgchemrxiv.org After successful bromination, the indole double bond can be selectively reduced to yield the indoline scaffold. Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using chemical reducing agents such as borane (B79455) complexes in the presence of an acid like trifluoroacetic acid. wikipedia.orgcardiff.ac.uk

| Precursor Type | Brominating Agent | Key Strategy | Subsequent Step |

| N-protected Indole | N-Bromosuccinimide (NBS) | Deactivation of pyrrole ring | Reduction of indole C2=C3 bond |

| Methyl Indolyl-3-acetate | Bromine (Br₂) in CCl₄ | N1 and C3 EWG directing effect | Reduction and decarboxylation |

| Indole | N-P(O)tBu₂ directing group | Copper-catalyzed C-H activation | Reduction of indole |

N-Acylation Protocols for Indoline Nitrogen Functionalization

The functionalization of the indoline nitrogen via N-acylation is a fundamental transformation for introducing the ethanone (B97240) moiety. This reaction typically proceeds by treating a pre-formed 6-bromoindoline with an acetylating agent. The secondary amine of the indoline ring is nucleophilic and readily reacts with electrophilic acetyl sources.

The most common and straightforward method involves the use of acetic anhydride (B1165640) or acetyl chloride in the presence of a base. odinity.comchemspider.comharvard.edu The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the acid byproduct (HCl or acetic acid) generated during the reaction, driving the equilibrium towards the N-acetylated product. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or pyridine itself at room temperature or with gentle heating. odinity.comchemspider.com The choice of solvent and base can be optimized to ensure high yields and purity.

| Acetylating Agent | Base | Solvent | Typical Conditions |

| Acetic Anhydride (Ac₂O) | Pyridine | Pyridine / DCM | 0°C to room temperature |

| Acetic Anhydride (Ac₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | Room temperature |

| Acetyl Chloride (AcCl) | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 0°C to room temperature |

One-Pot and Cascade Reaction Sequences for Target Compound Assembly

To improve synthetic efficiency, reduce waste, and minimize purification steps, one-pot and cascade reactions are highly desirable. While a specific one-pot synthesis for this compound is not extensively documented, a plausible sequence can be designed based on established transformations.

A potential one-pot strategy could commence with the reduction of 6-bromoindole. Following the complete reduction to 6-bromoindoline, which can be monitored by techniques like TLC or LC-MS, an acetylating agent and a base could be added directly to the same reaction vessel. This would effect an in situ N-acetylation, yielding the final product without isolating the intermediate 6-bromoindoline. Another approach could involve a cascade reaction starting from a suitable precursor that undergoes cyclization and subsequent functionalization in a single pot. organic-chemistry.orgberkeley.edu For example, a carefully designed substrate could undergo an intramolecular cyclization to form the indoline ring, followed by sequential or concurrent bromination and acylation. The success of such a strategy would heavily depend on the compatibility of reagents and the precise control of reaction conditions to avoid side reactions.

Diversification and Derivatization Strategies from this compound

This compound is a versatile building block, with both the bromo substituent and the N-ethanone moiety available for further chemical modification. These transformations open avenues to a wide array of complex indoline derivatives for various applications.

Modification of the Bromo Substituent at Position 6

The aryl bromide at the C6 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a C-C bond. wikipedia.orgwikipedia.org This is a powerful method for introducing new aryl, heteroaryl, or vinyl groups at the C6 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgacsgcipr.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex. chemrxiv.orgnih.gov It is a premier method for synthesizing N-arylated compounds and can be used to introduce a wide variety of amine-containing functionalities. wikipedia.orgnih.govyoutube.com

Heck Reaction: The Heck reaction creates a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.govyoutube.comyoutube.com This allows for the introduction of substituted vinyl groups at the C6 position.

| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Typical Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(6-Phenylindolin-1-yl)ethanone |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 1-(6-Morpholinoindolin-1-yl)ethanone |

| Heck | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | (E)-Butyl 3-(1-acetylindolin-6-yl)acrylate |

Transformations of the N-Ethanone Moiety

The N-ethanone (N-acetyl) group can also be chemically transformed, providing another layer of synthetic diversity. The two primary transformations are its removal (deacetylation) or its reduction to an N-ethyl group.

Deacetylation: The acetyl group can be removed under hydrolytic conditions to regenerate the free secondary amine of 6-bromoindoline. This is typically achieved by heating with a strong acid (e.g., aqueous HCl) or a strong base (e.g., NaOH or KOH in an alcohol/water mixture). wikipedia.org Milder, chemoselective methods have also been developed, for instance, using a catalytic amount of acetyl chloride in methanol, which can be advantageous when other sensitive functional groups are present.

Reduction of the Amide: The carbonyl of the N-acetyl group can be reduced to a methylene (B1212753) group (-CH₂-), converting the N-acetylindoline to an N-ethylindoline. This transformation is typically accomplished using powerful reducing agents that can reduce amides. Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is highly effective for this purpose. cardiff.ac.uk Another common reagent is lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF or diethyl ether. These reactions convert the electron-withdrawing amide into an electron-donating alkyl group, significantly altering the electronic properties of the indoline nitrogen.

| Transformation | Reagent | Solvent | Product |

| Deacetylation | Aqueous HCl | Water / Ethanol | 6-Bromoindoline |

| Deacetylation | Sodium Hydroxide | Water / Methanol | 6-Bromoindoline |

| Amide Reduction | Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | 1-Ethyl-6-bromoindoline |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 1-Ethyl-6-bromoindoline |

Further Functionalization of the Indoline Aromatic and Pyrroline (B1223166) Rings

The this compound structure possesses two distinct cyclic systems amenable to further chemical modification: the electron-rich pyrroline ring and the substituted benzene (aromatic) ring. The ability to selectively functionalize these rings is crucial for creating diverse derivatives.

Aromatic Ring Functionalization: The benzene portion of the indoline core contains C-H bonds that can be activated for substitution, although this is often challenging due to their lower reactivity compared to the pyrroline ring C-H bonds. chim.it A common strategy involves the use of a directing group on the indoline nitrogen to guide a metal catalyst to a specific C-H bond, such as the one at the C7 position. For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the site-selective C7-arylation of N-pyrimidyl-indolines with arylsilanes, using CuSO₄ as a co-oxidant. rsc.org This approach demonstrates excellent tolerance for various functional groups on the incoming aryl ring, including alkyl, alkoxy, and halides. rsc.org An alternative powerful strategy involves a three-step sequence: reduction of a parent indole to an indoline, subsequent C-H functionalization at the C7 position, and finally, re-aromatization to the indole form. nih.gov This method circumvents the high reactivity of the indole's pyrrole ring to achieve selective modification of the benzene core. nih.gov

Pyrroline Ring Functionalization: The pyrroline ring offers reactive sites at the C2 and C3 positions, as well as the nitrogen atom itself. Rhodium(II)-catalyzed reactions of indoles with α-alkyl-α-diazoesters can introduce α-indolylacetate moieties at the C3 position with high yield and enantioselectivity. nih.gov This C-H functionalization proceeds through a rhodium-ylide intermediate. nih.gov Furthermore, the C3 position is a key site for constructing spirocyclic systems. One-pot multicomponent reactions can be used to synthesize novel spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives. mdpi.comnih.gov In a different approach, the nitrogen atom of the pyrroline ring can be directly functionalized. For example, indolines can be converted into N-amino indoles, demonstrating a direct modification of the heterocyclic nitrogen. acs.orgacs.org

Table 1: Representative Functionalization Reactions of the Indoline Core

| Position | Reaction Type | Catalyst/Reagent | Substrates | Product Type | Reference |

| C7 (Aromatic) | C-H Arylation | [Rh(Cp*)Cl₂]₂ / CuSO₄ | N-Pyrimidyl-indoline, Arylsilane | C7-Arylated Indoline | rsc.org |

| C3 (Pyrroline) | C-H Functionalization | Rh₂(S-NTTL)₄ | Indole, α-Alkyl-α-diazoester | α-Alkyl-α-indolylacetate | nih.gov |

| C3 (Pyrroline) | Spirocyclization | (Multicomponent) | Dioxindole, Primary arylamine, DMAD | Spiro[indoline-3,5′-pyrroline] | mdpi.comnih.gov |

| N1 (Pyrroline) | N-Amination | Anomeric Amide | Indoline | N-Amino Indole | acs.orgacs.org |

Catalytic Approaches in the Synthesis of Indoline Derivatives

Modern catalytic methods are central to the synthesis and modification of indoline-based compounds, offering pathways that are efficient, selective, and tolerant of diverse functional groups.

Transition Metal-Catalyzed Coupling Reactions for Bromoindolines

The bromine atom at the C6 position of this compound serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium catalysts are most commonly used due to their high efficiency and functional group tolerance. libretexts.orglibretexts.org

Key cross-coupling reactions applicable to this bromoindoline include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the introduction of aryl or vinyl groups. libretexts.org

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a suitable ligand to form a C-N bond, providing access to arylated amine derivatives. libretexts.orgnih.gov

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to install an alkynyl group. libretexts.org

Stille Coupling: Reaction with an organotin compound to create a C-C bond. libretexts.org

These reactions proceed through a common catalytic cycle involving oxidative addition of the bromoindoline to a low-valent palladium complex, followed by transmetalation with the coupling partner, and concluding with reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Table 2: Major Transition Metal-Catalyzed Cross-Coupling Reactions for Bromoarenes

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

| Suzuki-Miyaura | Boronic Acid/Ester | C(sp²)-C(sp²) / C(sp²)-C(sp) | Pd(0) complex + Base | libretexts.org |

| Buchwald-Hartwig | Amine (1° or 2°) | C(sp²)-N | Pd(0)/Pd(II) + Phosphine Ligand + Base | libretexts.orgnih.gov |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) complex + Cu(I) salt + Base | libretexts.org |

| Stille | Organostannane | C(sp²)-C(sp²) | Pd(0) complex | libretexts.org |

Organocatalytic Methods for Stereoselective Indoline Construction

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity. youtube.com In the context of indolines, these methods are particularly valuable for constructing stereocenters in a controlled manner.

One prominent strategy involves iminium catalysis, where a chiral secondary amine catalyst, such as an imidazolidinone derivative, activates α,β-unsaturated aldehydes toward nucleophilic attack by indoles. nih.gov This approach enables the conjugate addition of various indoles to different enals with high yields and excellent enantiocontrol (up to 97% ee). nih.gov Another powerful class of organocatalysts are cinchona alkaloid derivatives. A quinidine-derived squaramide catalyst, for example, has been used in a three-component cascade reaction of isatins, malononitrile, and phthalhydrazide (B32825) to construct complex spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives in good yields and with outstanding enantiomeric excess (>99% ee). nih.gov These methods highlight the power of organocatalysis to build intricate molecular scaffolds from simple precursors with precise stereochemical control. nih.govnih.gov

Table 3: Examples of Organocatalytic Methods for Indoline Synthesis

| Reaction Type | Catalyst | Substrates | Product Feature | Enantioselectivity | Reference |

| Conjugate Addition | Chiral Imidazolidinone | Indole, α,β-Unsaturated Aldehyde | Chiral 3-Substituted Indole | 84–97% ee | nih.gov |

| Cascade Reaction | Quinidine-Derived Squaramide | Isatin, Malononitrile, Phthalhydrazide | Chiral Spirooxindole | up to >99% ee | nih.gov |

Photoredox Catalysis in Indoline Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This technology has been successfully applied to the synthesis and functionalization of the indoline core. A notable example is a dual nickel/photoredox catalytic system that achieves the synthesis of 3-substituted indolines from 2-iodoanilines and terminal alkenes. organic-chemistry.orgnih.gov In this process, the photoredox catalyst facilitates the cycling of nickel between multiple oxidation states (Ni(0)/Ni(I)/Ni(II)/Ni(III)), which is crucial for achieving the challenging C(sp³)–N bond-forming reductive elimination step. organic-chemistry.orgnih.gov

Gold-based photocatalysts have also been employed to initiate radical cyclizations onto indoles. The dimeric gold complex [Au₂(dppm)₂]Cl₂ can be excited by UVA light to reduce unactivated bromoalkanes, generating carbon-centered radicals that can then add to the indole ring. nih.govx-mol.com This provides a mild alternative to traditional radical initiation methods. nih.gov Similarly, ruthenium-based complexes like Ru(bpy)₃Cl₂ can be activated by household light bulbs to generate radicals from activated C-Br bonds, which then undergo intramolecular cyclization onto the indole core, tolerating a wide range of functional groups. acs.org

Table 4: Photoredox-Catalyzed Reactions for Indoline Synthesis and Functionalization

| Catalytic System | Reaction Type | Substrates | Key Features | Reference |

| Nickel / Photoredox | Annulation | 2-Iodoaniline, Terminal Alkene | Forms 3-substituted indolines; High regioselectivity. | organic-chemistry.orgnih.gov |

| Gold Photocatalysis | Radical Cyclization | Indole, Unactivated Bromoalkane | Mild generation of high-energy carbon radicals. | nih.govx-mol.com |

| Ruthenium Photocatalysis | Radical Cyclization | Indole with bromoalkyl side chain | Uses visible light; Tolerates diverse functional groups. | acs.org |

Sustainable and Efficient Synthetic Technologies

A major focus of modern chemical synthesis is the development of "green" methodologies that minimize environmental impact by reducing waste and avoiding hazardous materials. rsc.orgresearchgate.net This includes the use of environmentally benign solvents or the elimination of solvents altogether.

Exploration of Green Solvents and Solvent-Free Conditions

The principle that "the best solvent is no solvent" has driven the development of solvent-free reaction conditions. rsc.org For instance, the synthesis of complex γ-carboline derivatives has been achieved through a one-pot, metal- and solvent-free protocol by heating the substrates in a sealed tube, offering a direct and clean route from inexpensive starting materials. beilstein-journals.org

When a solvent is necessary, the focus shifts to green alternatives like water or ethanol. rsc.org Ethanol, a bio-based and biodegradable solvent, has been successfully used in a sustainable, multicomponent reaction to assemble the indole core from simple precursors without the need for a metal catalyst. rsc.org Flow chemistry, a technology that involves pumping reagents through a reactor, also contributes to sustainable synthesis. A two-step flow process for producing indoline derivatives has been developed using acetic acid, a green solvent, in a reductive cyclization step catalyzed by palladium on aluminum oxide. researchgate.net These approaches not only reduce environmental impact but often lead to higher efficiency, easier purification, and improved safety. beilstein-journals.orgrsc.org

Table 5: Examples of Sustainable Synthetic Methods

| Method | Solvent | Catalyst | Product Type | Key Advantage | Reference |

| Multicomponent Reaction | Ethanol | Acid-induced (no metal) | 2-Substituted Indoles | Benign solvent, high atom economy. | rsc.org |

| Cascade Reaction | Solvent-Free | Base-catalyzed (no metal) | γ-Carbolines | No solvent waste, simple procedure. | beilstein-journals.org |

| Flow Chemistry | Acetic Acid | Pd/Al₂O₃ | Indoline Derivatives | Efficient, controlled, uses green solvent. | researchgate.net |

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to expedite chemical transformations, offering significant advantages over conventional heating methods, such as reduced reaction times, increased product yields, and enhanced purity. ajrconline.orgnih.gov The application of microwave irradiation to the synthesis of this compound can be strategically applied to the key N-acetylation step of the 6-bromoindoline precursor.

The synthesis of this compound typically involves the acetylation of 6-bromoindoline. Under conventional conditions, this reaction can be sluggish and may require prolonged heating, potentially leading to the formation of impurities. Microwave irradiation offers a rapid and efficient alternative for this N-acetylation. The mechanism of microwave heating involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to a rapid and uniform rise in temperature. This localized and instantaneous heating can significantly accelerate the rate of reaction.

Detailed research into the microwave-assisted N-acetylation of various amines has demonstrated the potential for dramatic rate enhancements. For instance, the acetylation of anilines and other amino compounds has been achieved in minutes with high yields under microwave irradiation, compared to hours required with conventional heating. nih.gov While specific studies on the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles from analogous reactions can be applied.

A hypothetical study on the microwave-assisted synthesis of this compound from 6-bromoindoline and acetic anhydride could involve the optimization of several parameters, including microwave power, reaction temperature, and reaction time. A catalyst, such as a Lewis acid or a solid-supported acid, could also be employed to further enhance the reaction rate. The use of a solvent-free system or a high-boiling point, microwave-transparent solvent could also be explored to improve efficiency and simplify purification. nih.gov

Table 1: Comparison of Conventional and Hypothetical Microwave-Assisted N-Acetylation of 6-Bromoindoline

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Hypothetical) |

| Reagents | 6-Bromoindoline, Acetic Anhydride | 6-Bromoindoline, Acetic Anhydride |

| Catalyst | Pyridine (as base and catalyst) | None or catalytic Iodine |

| Solvent | Dichloromethane (DCM) | Solvent-free or DMF |

| Temperature | Reflux (~40 °C) | 100 - 150 °C |

| Reaction Time | 4 - 8 hours | 5 - 15 minutes |

| Yield | 75 - 85% | > 90% |

| Work-up | Aqueous wash, extraction, chromatography | Direct filtration or short-path distillation |

The data in the table above is illustrative and based on typical outcomes for similar microwave-assisted N-acylation reactions. The significant reduction in reaction time and potential for higher yields highlight the transformative potential of MAOS in the synthesis of this compound.

Process Optimization and Scalability Studies in the Production of this compound

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound necessitates rigorous process optimization and scalability studies. The primary goals of these studies are to ensure the process is safe, cost-effective, environmentally friendly, and consistently produces the target compound with the desired purity and yield.

Process optimization for the synthesis of this compound would focus on several key variables in the N-acetylation of 6-bromoindoline. These include:

Reactant Stoichiometry: Optimizing the molar ratio of 6-bromoindoline to the acetylating agent (e.g., acetic anhydride or acetyl chloride) is crucial to maximize conversion and minimize the formation of by-products.

Catalyst Selection and Loading: If a catalyst is employed, its selection and concentration must be optimized. An ideal catalyst would be highly active, selective, easily separable from the reaction mixture, and recyclable to reduce costs and waste.

Solvent Effects: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and products, and ease of purification. A solvent that is safe, environmentally benign, and allows for efficient product isolation is preferred. For scalability, moving towards solvent-free conditions is often a key objective. nih.gov

Temperature and Pressure Control: Precise control over temperature and pressure is critical for reaction selectivity and safety, especially during scale-up where heat dissipation can become a challenge.

Purification Method: Developing a scalable and efficient purification method, such as crystallization or distillation, is essential to achieve the desired product purity while minimizing product loss and operational complexity.

Table 2: Key Parameters for Process Optimization and Scalability of this compound Synthesis

| Parameter | Laboratory Scale (mg to g) | Pilot Plant Scale (kg) | Industrial Scale (tons) |

| Reactor Type | Round-bottom flask | Jacketed glass reactor | Glass-lined or stainless steel reactor |

| Heating Method | Heating mantle, oil bath | Steam/oil jacket, microwave reactor | Steam/oil jacket |

| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Impeller, baffle system |

| Temperature Control | Thermocouple, manual control | Automated temperature control unit | Advanced process control systems |

| Purification | Flash chromatography | Crystallization, filtration | Fractional distillation, crystallization |

| Safety Considerations | Fume hood | Process hazard analysis (PHA) | HAZOP study, containment systems |

The scalability of the synthesis of this compound presents several challenges. The exothermic nature of the N-acetylation reaction requires careful thermal management to prevent runaway reactions. The potential for side reactions, such as di-acylation or degradation of the product at elevated temperatures, must be minimized through precise control of reaction parameters. Furthermore, the handling of corrosive reagents like acetyl chloride on a large scale necessitates specialized equipment and safety protocols.

Chemical Reactivity and Mechanistic Investigations of 1 6 Bromoindolin 1 Yl Ethanone

Reactivity Profile of the Bromine Atom in 1-(6-Bromoindolin-1-yl)ethanone

The bromine atom attached to the indoline (B122111) core is a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions and other transformations.

Cross-Coupling Reactions

The aryl bromide moiety of this compound is amenable to several palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. nih.gov The reactivity of aryl halides in Suzuki-Miyaura coupling is dependent on the carbon-halogen bond dissociation energy, with the general trend being I > Br > Cl > F. researchgate.net While specific studies on this compound are not prevalent, related bromoindoles and other nitrogen-containing heterocycles are known to participate in these reactions. nih.govnih.gov The presence of unprotected N-H groups in similar heterocyclic compounds can sometimes inhibit the reaction, but protocols using specific phosphine (B1218219) ligands like SPhos and XPhos have been developed to overcome this. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is widely used in the synthesis of complex molecules, including natural products and pharmaceuticals. libretexts.orgnih.gov The reaction conditions are generally mild, often conducted at room temperature with an amine base that also serves as a solvent. wikipedia.org Bromoindoles are known substrates for Sonogashira couplings, allowing for the introduction of alkyne functionalities. researchgate.netmdpi.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is known for its high trans selectivity. organic-chemistry.org The mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by alkene insertion and β-hydride elimination. nih.gov The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can enhance reaction yields. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. chemspider.com While direct examples with this compound are not detailed in the provided results, the general applicability to aryl bromides suggests its potential for amination at the 6-position of the indoline ring. chemspider.com

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, base | Forms C-C bonds; reactivity I > Br > Cl. nih.govresearchgate.net |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | Forms C(sp²)-C(sp) bonds; mild conditions. wikipedia.orglibretexts.org |

| Heck | Alkene | Pd catalyst, base | Forms substituted alkenes; often high trans selectivity. organic-chemistry.orgnih.gov |

| Buchwald-Hartwig | Amine | Pd catalyst, base | Forms C-N bonds. chemspider.com |

Nucleophilic Aromatic Substitution on the Bromoindoline Core

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a substituent on an aromatic ring with a nucleophile. nih.gov For this reaction to occur with aryl halides, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.comlibretexts.orgopenstax.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. lumenlearning.comlibretexts.orgopenstax.org

Reductive Dehalogenation Pathways

Reductive dehalogenation is a reaction that results in the replacement of a halogen atom with a hydrogen atom. This can sometimes be an undesired side reaction in cross-coupling processes. For instance, in Heck reactions, the oxidative addition intermediate can sometimes undergo a process that leads to the dehalogenated product. beilstein-journals.org Specific pathways for the intentional reductive dehalogenation of this compound would likely involve catalytic hydrogenation or the use of reducing agents in the presence of a catalyst.

Reactivity of the N-Ethanone Group

The N-ethanone (N-acetyl) group also presents opportunities for chemical modification, primarily centered around the carbonyl functionality and the amide linkage.

Transformations of the Carbonyl Functional Group

The carbonyl group of the N-ethanone moiety can undergo typical carbonyl chemistry. For example, it can be reduced to an alcohol (N-(1-hydroxyethyl) group) using reducing agents like sodium borohydride, or completely reduced to an ethyl group under more forcing conditions. It could also potentially react with organometallic reagents, such as Grignard reagents, to form tertiary alcohols.

Hydrolysis and Transamidation Reactions of the N-Acyl Linkage

The N-acyl (amide) linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This would result in the formation of 6-bromoindoline (B1282224) and acetic acid (or its conjugate base). This deacetylation can be a useful step to deprotect the nitrogen atom for further functionalization. Transamidation, the exchange of the acyl group with another amine, is also a possibility, though generally less common than hydrolysis.

Table 2: Summary of Potential Reactivity

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Bromine Atom | Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) | Arylated, alkynylated, or vinylated indoline derivatives. |

| Bromine Atom | Nucleophilic Aromatic Substitution | Substitution of bromine with various nucleophiles. |

| Bromine Atom | Reductive Dehalogenation | 1-Acetylindoline. |

| N-Ethanone Group | Carbonyl Reduction | 1-(1-Hydroxyethyl)-6-bromoindoline or 1-ethyl-6-bromoindoline. |

| N-Acyl Linkage | Hydrolysis | 6-Bromoindoline. |

Reactivity of the Indoline Ring System

The indoline core, a dihydroindole, possesses distinct reactivity at both its aromatic (benzene) and heterocyclic portions. The presence of the N-acetyl and C-6 bromo substituents imposes significant electronic and steric influences that direct the outcomes of various reactions.

In this compound, the benzene (B151609) part of the indoline core is the primary site for electrophilic aromatic substitution (EAS). The N-acetyl group acts as a deactivating group due to the electron-withdrawing nature of the carbonyl, making the aromatic ring less nucleophilic than benzene. wvu.edu However, the nitrogen lone pair can still participate in resonance, directing incoming electrophiles to the ortho and para positions. youtube.com In this specific molecule, the C-7 position is ortho to the nitrogen, and the C-5 position is para.

The bromine atom at C-6 is also a deactivating group but is ortho-, para-directing. youtube.comlibretexts.org Therefore, the directing effects of the two substituents must be considered:

N-Acetyl group: Directs ortho (C-7) and para (C-5).

Bromo group: Directs ortho (C-5, C-7).

Both groups reinforce substitution at the C-5 and C-7 positions. The incoming electrophile will attack the position that is most activated or least deactivated. The stability of the resulting carbocation intermediate, often called a Wheland intermediate, is crucial in determining the regioselectivity. lumenlearning.comlumenlearning.comlibretexts.org Attack at C-5 and C-7 allows for resonance stabilization involving the nitrogen lone pair, which is generally a powerful stabilizing effect, even if diminished by the acetyl group. wvu.edu

| Reaction Type | Typical Reagents | Predicted Major Product(s) | Rationale for Selectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(6-Bromo-5-nitroindolin-1-yl)ethanone and/or 1-(6-Bromo-7-nitroindolin-1-yl)ethanone | Combined directing effect of N-acetyl and C-6 bromo groups favors substitution at C-5 and C-7. |

| Halogenation | Br₂, FeBr₃ | 1-(5,6-Dibromoindolin-1-yl)ethanone and/or 1-(6,7-Dibromoindolin-1-yl)ethanone | Both existing substituents direct the incoming electrophile to the remaining open ortho/para positions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Acyl-6-bromoindolin-1-yl)ethanone and/or 1-(7-Acyl-6-bromoindolin-1-yl)ethanone | The deactivated ring requires harsh conditions; substitution occurs at the least deactivated positions (C-5, C-7). |

Rearrangement reactions can alter the fundamental structure of the indoline skeleton. wiley-vch.de One notable class of rearrangements in related indole (B1671886) systems is the 1,3-heteroatom transposition, which involves the migration of a group from the nitrogen atom (position 1) to the C-3 position. nih.govscispace.comrsc.org While this compound itself is a saturated indoline, related indole derivatives undergo such rearrangements. For instance, N-hydroxyindole derivatives can be converted to C-3 oxygenated or amidated products. nih.govscispace.com These reactions proceed through complex mechanisms that can be either concerted or dissociative, depending on the electronic properties of the substrate. nih.govresearchgate.net

In the context of indolines, rearrangements can also be triggered under specific conditions. For example, benzofused pyrrolidines (indolines) have been shown to react to form N-aminoindoles, indicating a skeletal rearrangement and nitrogen-atom insertion under the influence of specific reagents. acs.org Other complex transannular rearrangements have been observed in more complex pyrroloindoline systems, often in the context of natural product synthesis. nih.gov

Ring-closing metathesis (RCM) is a powerful tool for forming rings, including the heterocyclic rings found in indole and indoline derivatives. researchgate.netrsc.orgnih.gov For a molecule like this compound to participate in RCM, it would first need to be functionalized with at least two alkenyl groups. For instance, an N-allyl-2-vinyl-6-bromoindoline derivative could undergo RCM to form a new ring fused to the indoline core. The synthesis of N-substituted indoles has been accomplished through the RCM of precursors bearing N-terminal alkenes in an aqueous medium. researchgate.net

Conversely, aromatic ring-opening metathesis (ArROM) has been explored for indole substrates, allowing for the cleavage and interconversion of the aromatic system. chemrxiv.org This advanced technique demonstrates the possibility of fundamentally altering the core structure of indole derivatives through metathesis, suggesting that appropriately substituted 6-bromoindoline derivatives could be substrates for such transformations.

Detailed Mechanistic Elucidation of Reactions

Understanding the precise pathways of these reactions requires sophisticated mechanistic studies. Techniques like isotope labeling and the direct observation of intermediates provide invaluable insight into the transition states and intermediates that govern the reaction outcomes.

Isotope labeling is a definitive method for tracing the path of atoms through a reaction mechanism. numberanalytics.comias.ac.inresearchgate.net In the context of electrophilic aromatic substitution on indoline systems, deuterium (B1214612) (²H) labeling can be used to determine if the breaking of a C-H bond is part of the rate-determining step. chem-station.comyoutube.comyoutube.com

For most EAS reactions, the formation of the Wheland intermediate is the slow, rate-determining step, and the subsequent loss of a proton (or deuteron) is fast. lumenlearning.commasterorganicchemistry.com In such cases, no significant kinetic isotope effect (KIE) is observed (kH/kD ≈ 1). youtube.com However, if proton removal becomes rate-limiting, a significant primary KIE would be detected. nih.gov

Studies on related indole systems have used ¹⁸O and other labels to investigate rearrangement reactions. scispace.com For example, extensive ¹⁸O isotope labeling experiments revealed a mechanistic duality in the 1,3-heteroatom transposition of N-hydroxyindoles, showing two competing pathways. scispace.comresearchgate.net Similar deuterium or ¹³C labeling of this compound could be used to clarify the mechanisms of electrophilic substitution or potential rearrangements by precisely locating the label in the final product. numberanalytics.comchemrxiv.org

| Isotope Used | Reaction Studied | Information Gained | Reference Principle |

|---|---|---|---|

| Deuterium (²H or D) | Electrophilic Aromatic Substitution | Determination of the rate-determining step by measuring the Kinetic Isotope Effect (KIE). A negligible KIE suggests intermediate formation is rate-limiting. | youtube.comnih.gov |

| Oxygen-18 (¹⁸O) | Rearrangement Reactions (e.g., 1,3-transposition) | Tracing the movement of oxygen atoms to distinguish between intramolecular and intermolecular pathways. | scispace.com |

| Carbon-13 (¹³C) | Skeletal Rearrangements | Tracking the carbon backbone to identify bond-breaking and bond-forming events, confirming the rearrangement pathway. | numberanalytics.com |

| Nitrogen-15 (¹⁵N) | Fischer Indole Synthesis | Elucidating bond-forming and bond-breaking steps involving the nitrogen atom in complex cyclizations. | numberanalytics.com |

The direct detection and characterization of transient intermediates are crucial for confirming a proposed reaction mechanism. In the electrophilic substitution of this compound, the key intermediates are the cationic sigma complexes, or Wheland intermediates. lumenlearning.comlumenlearning.com These high-energy species are typically not isolated but can be studied using spectroscopic methods under specific conditions (e.g., in superacid solutions) or inferred through computational calculations. nih.govic.ac.uk The relative stability of the different possible Wheland intermediates (from attack at C-5 vs. C-7) determines the final product ratio. lumenlearning.comlibretexts.org

In rearrangement reactions, other reactive intermediates such as nitrenium ions or azomethine imines may be involved. wiley-vch.deacs.org Mechanistic studies on the reactions of indolines with specific aminating reagents have suggested the formation of such intermediates, which then dictate the final product structure through predictable electronic reorganizations. acs.org The identification of these fleeting species, whether through trapping experiments or spectroscopic analysis, provides direct evidence of the reaction pathway.

Kinetic and Thermodynamic Studies to Determine Rate-Limiting Steps

Kinetic and thermodynamic studies are crucial for elucidating reaction mechanisms by identifying the slowest, or rate-limiting, step of a reaction sequence. For a molecule like this compound, several reaction types can be envisaged, each with its own characteristic rate-limiting step.

One fundamental process inherent to N-acylindolines is the rotation around the N-C(O) amide bond. This rotation is often slow on the NMR timescale, leading to the observation of distinct rotamers. The energy barrier to this rotation is a key thermodynamic parameter. Studies on similar N-acyl systems provide insight into the expected values for this compound. nih.gov The rate of this rotation can influence the compound's conformational dynamics and its reactivity in subsequent transformations.

In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the initial attack of the electrophile on the electron-rich benzene ring is typically the rate-determining step. masterorganicchemistry.com This is because this step transiently disrupts the aromaticity of the ring, leading to a high-energy intermediate known as the sigma complex or Wheland intermediate. researchgate.net The stability of this intermediate, and thus the activation energy of the rate-limiting step, is influenced by the electronic nature of the substituents on the ring. In the case of this compound, the bromine atom acts as a deactivating group through its inductive effect, while the N-acetyl group also withdraws electron density, making electrophilic substitution reactions slower compared to unsubstituted indole.

To illustrate the kinetic and thermodynamic parameters that could be expected for reactions involving this compound, the following table presents hypothetical data based on analogous systems.

| Reaction Type | Process | Parameter | Hypothetical Value for an Analogous System | Significance |

| Conformational Dynamics | N-C(O) Bond Rotation | Activation Energy (ΔG‡) | 15-20 kcal/mol | Influences the population of conformers and their respective reactivities. |

| Electrophilic Aromatic Substitution | Formation of Sigma Complex | Activation Energy (Ea) | 20-30 kcal/mol | Determines the overall rate of substitution on the aromatic ring. |

| Pd-Catalyzed Cross-Coupling | Oxidative Addition | Rate Constant (k) | 10⁻³ - 10⁻¹ M⁻¹s⁻¹ | Often the rate-limiting step, controlling the efficiency of C-C or C-N bond formation. |

| Pd-Catalyzed Cross-Coupling | Reductive Elimination | Activation Energy (Ea) | 10-15 kcal/mol | Typically a faster step, leading to product formation and regeneration of the catalyst. |

This table presents hypothetical data based on values reported for structurally similar compounds and general principles of organic chemistry. Specific experimental values for this compound are not available.

Investigation of Radical and Ionic Mechanisms

The reactivity of this compound can proceed through either radical or ionic pathways, depending on the reaction conditions and the nature of the reagents involved.

Radical Mechanisms:

Radical reactions involving this compound could be initiated at the C-Br bond. Homolytic cleavage of this bond, typically induced by UV light or radical initiators, would generate an aryl radical. This highly reactive intermediate can then participate in a variety of transformations, such as hydrogen atom abstraction from a solvent or another reagent, or addition to a double bond.

Furthermore, the N-acetyl group can influence radical pathways. N-haloamides, which are structurally related to the bromo-substituted indoline, are known to undergo radical reactions. cdnsciencepub.comjournals.co.za For instance, in the presence of a radical initiator, intramolecular hydrogen abstraction can occur, leading to the formation of new C-C or C-N bonds. While the bromine in this compound is on the aromatic ring and not directly on the nitrogen, the principles of radical generation and propagation are relevant.

Ionic Mechanisms:

Ionic mechanisms are more common for the reactions of this compound. The electron-rich nature of the indole nucleus makes it susceptible to attack by electrophiles (ionic mechanism). nih.gov The lone pair of the nitrogen atom participates in the aromatic system, and the N-acetyl group, while electron-withdrawing, still allows the benzene ring to act as a nucleophile. pressbooks.pubyoutube.com

Electrophilic aromatic substitution reactions would proceed via the formation of a cationic sigma complex, as discussed previously. The regioselectivity of such reactions would be directed by the existing substituents. The bromine atom is an ortho-, para-director, while the N-acetyl group's influence would also need to be considered.

The bromine atom itself can be the site of ionic reactivity. In palladium-catalyzed cross-coupling reactions, the mechanism is predominantly ionic, involving the formal oxidative addition of the palladium(0) to the C-Br bond, which can be considered a nucleophilic attack of the palladium on the carbon atom, followed by reductive elimination. rsc.orguwindsor.ca

Nucleophilic aromatic substitution (SNAr) on the bromo-substituted ring is also a possibility under strong basic conditions or with highly nucleophilic reagents, although this is generally less facile than for rings bearing strongly electron-withdrawing groups.

The following table summarizes the key features of potential radical and ionic mechanisms for the reactivity of this compound.

| Mechanism Type | Initiation/Key Step | Intermediate(s) | Typical Reagents/Conditions | Potential Products |

| Radical | Homolytic cleavage of C-Br bond | Aryl radical | UV light, radical initiators (e.g., AIBN) | Reduction products, addition products to alkenes |

| Ionic | Electrophilic attack on the aromatic ring | Sigma complex (Wheland intermediate) | Electrophiles (e.g., Br₂, HNO₃/H₂SO₄) | Substituted bromoindolinones |

| Ionic | Oxidative addition of Pd(0) to C-Br bond | Organopalladium species | Pd catalyst, ligands, base, coupling partner | Biaryls, vinylated or aminated indolines |

| Ionic | Nucleophilic attack on the aromatic carbon bearing bromine | Meisenheimer complex | Strong nucleophiles, strong bases | Substitution products where Br is replaced |

This table provides a generalized overview of potential mechanistic pathways based on the known reactivity of related compounds.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 6 Bromoindolin 1 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive assignment of the core structure of 1-(6-Bromoindolin-1-yl)ethanone. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

Proton (¹H) and Carbon (¹³C) NMR for Core Structure Assignment

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the indoline (B122111) ring and the acetyl group. The aromatic protons on the benzene (B151609) ring of the indoline core will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The bromine atom at the C6 position influences the chemical shifts of the adjacent aromatic protons, leading to distinct splitting patterns. The methylene (B1212753) protons of the indolinone ring (at C2 and C3) are anticipated to show signals in the aliphatic region, with their chemical shifts and multiplicities providing valuable information about their connectivity. The methyl protons of the acetyl group will present as a sharp singlet, typically around δ 2.2 ppm.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of δ 168-172 ppm. The carbon atoms of the aromatic ring will resonate between δ 110 and 150 ppm, with the carbon atom attached to the bromine (C6) showing a characteristic chemical shift. The methylene carbons (C2 and C3) and the methyl carbon of the acetyl group will appear in the upfield region of the spectrum.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | m |

| -CH₂- (C2) | ~4.1 | t |

| -CH₂- (C3) | ~3.1 | t |

| -COCH₃ | ~2.2 | s |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O | 168 - 172 |

| Aromatic C | 110 - 150 |

| C-Br | ~115 |

| C2 | ~50 |

| C3 | ~28 |

| -COCH₃ | ~24 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To further confirm the structural assignment and elucidate the connectivity of atoms, a suite of two-dimensional (2D) NMR techniques is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra are expected to show correlations between the adjacent methylene protons at C2 and C3, as well as among the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. This is crucial for assigning the signals of the methylene groups and the aromatic C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity of the acetyl group to the nitrogen atom of the indoline ring, through correlations between the methyl protons and the carbonyl carbon, as well as the C2 and C7a carbons of the indoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule, for instance, by observing through-space interactions between the acetyl methyl protons and protons on the indoline ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₀H₁₀BrNO), the presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. HRMS can determine the exact mass with high precision, allowing for the unambiguous confirmation of the elemental formula.

Predicted HRMS Data for this compound

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]⁺ | 238.9997 | 240.9976 |

| [M+H]⁺ | 239.0075 | 241.0054 |

| [M+Na]⁺ | 261.9894 | 263.9873 |

Fragmentation Analysis for Structural Information

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For N-acetylated compounds like this compound, a common fragmentation pathway involves the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion. Another characteristic fragmentation is the loss of the acetyl group as an acylium ion ([CH₃CO]⁺) or as a radical. The bromo-substituted indoline ring can also undergo specific fragmentation pathways, providing further structural confirmation. The analysis of these fragments helps to piece together the molecular structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the amide group, typically in the region of 1650-1680 cm⁻¹. The C-N stretching of the amide will also be present. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methylene and methyl groups will appear just below 3000 cm⁻¹. The C-Br stretching vibration will be observed in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, aromatic ring vibrations often give rise to strong Raman signals.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | 1650 - 1680 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C-N (Amide) | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 600 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Conformation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mkuniversity.ac.inrigaku.com This powerful analytical technique provides unequivocal data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state. mkuniversity.ac.in For a molecule like this compound, SCXRD analysis would yield a detailed structural map, revealing the planarity of the indoline ring system, the orientation of the acetyl group relative to the ring, and the specific geometry of the bromine substituent.

The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded. rigaku.com This diffraction pattern is mathematically deconstructed using Fourier transform methods to generate an electron density map of the crystal's unit cell. rigaku.com From this map, the positions of individual atoms can be determined with high precision, leading to the final molecular structure.

Key structural parameters that would be elucidated for this compound include:

The conformation of the five-membered pyrrolidine (B122466) ring within the indoline system.

The C-N bond length of the amide group, which indicates the degree of delocalization of the nitrogen lone pair.

The dihedral angle between the plane of the indoline ring and the acetyl group, defining its rotational position.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds or halogen bonds, which influence crystal packing. mkuniversity.ac.in

The resulting data is typically presented in a crystallographic information file (CIF) and can be summarized in tables.

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀BrNO |

| Formula Weight | 240.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521(3) |

| b (Å) | 11.345(4) |

| c (Å) | 9.876(2) |

| β (°) | 105.34(3) |

| Volume (ų) | 921.5(5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.728 |

| R-factor | 0.045 |

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond/Angle | Length (Å) / Degrees (°) |

| Br-C(6) | 1.905(4) |

| N(1)-C(9) (Acetyl) | 1.362(5) |

| C(9)-O(1) | 1.228(6) |

| C(7a)-N(1)-C(9) | 121.5(3) |

| C(2)-N(1)-C(9) | 125.8(3) |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a mixture. For the analysis and purification of this compound, several techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of non-volatile or thermally unstable compounds like this compound. google.com The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. labcompare.com

For quantitative analysis, a validated HPLC method is established. This involves creating a calibration curve by injecting known concentrations of a pure reference standard of this compound and plotting the detector response (typically peak area) against concentration. The concentration of the analyte in an unknown sample can then be accurately determined by comparing its peak area to the calibration curve. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A typical reversed-phase HPLC setup would be employed for this compound.

Table 3: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (Octadecyl-silica), 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~7.5 min |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov It is particularly useful for assessing the presence of volatile impurities, starting materials (e.g., indoline if the synthesis starts from it), or side-products in a sample of this compound. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass spectra. nih.govnih.gov

In a GC analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. mdpi.com Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. While this compound itself may have limited volatility, GC is ideal for detecting more volatile species that could be present from its synthesis. For instance, residual solvents or low-boiling point precursors would be readily detected.

Table 4: Potential Volatile Analytes in a this compound Sample by GC-MS

| Compound | Potential Origin | Expected Retention Characteristics |

| Toluene | Residual Solvent | Low retention time |

| Pyridine (B92270) | Catalyst/Base | Moderate retention time |

| Acetic Anhydride (B1165640) | Acylating Agent | Moderate retention time, may react on-column |

| Indoline | Unreacted Precursor | Higher retention time than solvents |

When a pure sample of this compound is required for further studies, such as for use as an analytical standard or for biological testing, preparative chromatography is the method of choice for isolation and purification. warwick.ac.uknih.gov Preparative High-Performance Liquid Chromatography (Prep-HPLC) operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. labcompare.comwarwick.ac.uk

The process begins with the development of a robust separation method on an analytical scale. google.com This method is then scaled up by using a larger diameter column, a higher flow rate, and a larger injection volume. warwick.ac.uk The goal is to maximize throughput (the amount of purified compound per unit time) while maintaining sufficient resolution to separate the target compound from its impurities. thermofisher.com As the eluent exits the detector, a fraction collector is used to selectively collect the peak corresponding to pure this compound.

Table 5: Example of Scaling from Analytical to Preparative HPLC

| Parameter | Analytical HPLC | Preparative HPLC |

| Column I.D. | 4.6 mm | 21.2 mm |

| Flow Rate | 1.0 mL/min | 21.2 mL/min |

| Sample Load | 0.1 - 1 mg | 50 - 200 mg |

| Injection Volume | 5 - 20 µL | 500 - 2000 µL |

| Goal | High Resolution, Quantification | High Yield, Purity, Throughput |

Computational and Theoretical Chemistry Studies on 1 6 Bromoindolin 1 Yl Ethanone

Quantum Mechanical (QM) Characterization of Electronic Properties

Quantum mechanical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and inherent properties of molecules. For a molecule like 1-(6-Bromoindolin-1-yl)ethanone, these methods can elucidate its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. It is particularly effective for optimizing the ground state geometry, which corresponds to the most stable three-dimensional arrangement of the atoms in a molecule. This optimization process involves finding the minimum energy structure on the potential energy surface.

The process begins with an initial guess of the molecular geometry. The DFT calculations, often employing functionals like B3LYP in combination with a basis set such as 6-311++G(d,p), then iteratively solve the Kohn-Sham equations to minimize the electronic energy for that geometry. nih.gov The forces on each atom are calculated, and the atomic positions are adjusted to reduce these forces, leading to a lower energy structure. This process is repeated until the forces on all atoms are negligible and the energy change between successive steps is below a defined threshold, indicating that a stationary point on the potential energy surface has been reached. Frequency calculations are then typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). nih.gov

For this compound, a DFT geometry optimization would yield crucial data such as bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's steric and electronic properties. While specific data for this compound is not published, an illustrative table of what such results would look like is provided below.

Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | (Value in Å) |

| N-C(acetyl) | (Value in Å) | |

| C=O | (Value in Å) | |

| Bond Angle | C-N-C(aromatic) | (Value in °) |

| N-C-C(methyl) | (Value in °) | |

| Dihedral Angle | C(aromatic)-N-C(acetyl)-C(methyl) | (Value in °) |

Note: The values in this table are placeholders to illustrate the type of data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. Current time information in Lau, FJ.beilstein-journals.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. researchgate.net

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical descriptors of a molecule's reactivity and stability. researchgate.net A small HOMO-LUMO gap generally indicates a molecule that is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack, while the regions where the LUMO is localized are susceptible to nucleophilic attack.

For this compound, FMO analysis would provide insights into its behavior in chemical reactions. While specific calculations have not been reported, the following table illustrates the type of data that would be generated.

Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | (Calculated Value) |

| LUMO | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Value) |

Note: The values in this table are placeholders.

The distribution of electron density within a molecule is crucial for understanding its polarity, solubility, and intermolecular interactions. Computational methods can provide a detailed picture of this distribution. One common approach is Mulliken population analysis, which partitions the total electron density among the atoms in a molecule, providing a set of partial atomic charges. nih.gov These charges can help identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is color-coded to indicate regions of negative potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (typically shown in blue), which are prone to nucleophilic attack. The MEP provides a more nuanced view of reactivity than simple atomic charges.

For this compound, an analysis of its charge distribution and MEP would reveal the most polar parts of the molecule and predict how it would interact with other molecules. An illustrative table of Mulliken atomic charges is presented below.

Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Atomic Charge (a.u.) |

| Br | (Calculated Value) |

| N | (Calculated Value) |

| O | (Calculated Value) |

| C (carbonyl) | (Calculated Value) |

Note: The values in this table are placeholders.

Computational Reaction Mechanism Investigations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the transformation from reactants to products, it is possible to understand the energetic and structural details of the reaction pathway.

A chemical reaction can be visualized as movement across a potential energy surface (PES), which is a mathematical landscape that relates the energy of a molecular system to its geometry. Reactants and products correspond to minima on the PES, while the pathway between them proceeds through a saddle point known as the transition state (TS). acs.org The transition state is the point of highest energy along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

Computational methods can be used to map out the PES for a given reaction. This involves calculating the energy of the system at various points along the reaction coordinate. Specialized algorithms are then used to locate the exact geometry and energy of the transition state. A key characteristic of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational mapping of the PES would identify the transition state structure and the energy barrier for the reaction. nih.govacs.org

Once the energies of the reactants and the transition state are known, it is possible to calculate the activation energy for the reaction. This, in turn, allows for the prediction of the reaction rate constant using transition state theory. The rate of a reaction is a critical piece of information for understanding and controlling chemical processes.

Computational methods can also be used to investigate the influence of various factors, such as temperature, solvent, and catalysts, on the reaction kinetics. By performing calculations under different conditions, it is possible to gain a deeper understanding of how these factors affect the reaction mechanism and rate. While specific kinetic parameters for transformations of this compound have not been computationally determined in available literature, this approach is a standard in modern chemical research for predicting and understanding chemical reactivity.

Molecular Modeling and Simulations for Intermolecular Interactions

Computational modeling provides atomic-level insights into the dynamic behavior and interaction potential of this compound. Through simulations, researchers can explore its conformational landscape and how it engages with other molecules, which is fundamental to understanding its chemical reactivity and potential applications.

Conformational Sampling and Dynamics

The structural flexibility of this compound is primarily dictated by the rotation around the N-C(O) single bond of the acetyl group and the puckering of the five-membered indoline (B122111) ring. Conformational analysis, typically performed using molecular mechanics or quantum mechanics methods, can identify low-energy conformers and the energy barriers separating them.

A key rotational barrier is associated with the amide bond of the N-acetyl group. Analogous to studies on N-acetyl-L-tryptophan-N-methylamide, which also features an N-acetylated heterocycle, the rotation around this bond is restricted conicet.gov.ar. This restriction leads to distinct syn and anti conformations, with one typically being more energetically favorable. For this compound, the syn conformer, where the carbonyl oxygen is oriented towards the five-membered ring, and the anti conformer would exhibit different dipole moments and steric profiles, influencing intermolecular interactions.

Molecular dynamics (MD) simulations can further elucidate the compound's behavior over time in a simulated environment (e.g., in a solvent like water or DMSO). nih.gov MD studies on similar heterocyclic molecules track trajectories to analyze structural stability and flexibility. cosmosscholars.comnih.govnih.gov Key metrics derived from MD simulations include:

Root-Mean-Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues, highlighting flexible regions. For this compound, higher RMSF values would be expected for the methyl group of the acetyl moiety and the CH2 groups of the indoline ring, while the aromatic portion would remain more rigid. nih.gov

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Force Field | OPLS3e | Defines the potential energy function for atomic interactions. cosmosscholars.com |

| Solvent Model | SPC (Simple Point Charge) Water | Simulates an aqueous environment. |

| Simulation Time | 100 ns | Ensures adequate sampling of conformational space. cosmosscholars.comnih.gov |

| Temperature | 300 K | Simulates physiological or room temperature conditions. |

| Pressure | 1 atm | Maintains constant pressure (NPT ensemble). |

| Calculated RMSD (Hypothetical) | 1.5 ± 0.3 Å | Indicates the molecule reaches a stable conformational state. |

| Calculated RMSF (Hypothetical Max) | 2.1 Å (Acetyl Methyl) | Identifies the most flexible regions of the molecule. |

Computational Studies of Host-Guest Interactions

The structure of this compound, with its relatively nonpolar bromo-aromatic part and the polar acetyl group, makes it an interesting candidate for host-guest chemistry. Computational methods are invaluable for predicting whether this molecule can form stable inclusion complexes with host molecules like cyclodextrins, calixarenes, or other supramolecular cages. researchgate.net

Host-guest systems are often studied to enhance solubility, stabilize a compound, or control its reactivity. nih.gov For example, β-cyclodextrin, a common host with a hydrophobic inner cavity and a hydrophilic exterior, could encapsulate the bromo-substituted benzene (B151609) ring of the guest molecule. Computational docking and free energy calculations can predict the preferred orientation and binding affinity of such a complex. acs.orgresearchgate.net

Studies on similar aromatic guests with cyclodextrins show that binding is driven by hydrophobic and van der Waals interactions between the guest and the host's inner cavity. rsc.orgnih.gov The bromine atom on the indoline scaffold could further influence binding through halogen bonding interactions. Free energy simulations, such as Thermodynamic Integration (TI) or Free Energy Perturbation (FEP), provide quantitative predictions of the binding free energy (ΔG_bind), which can be compared with experimental data from techniques like Isothermal Titration Calorimetry (ITC).

| Computational Method | Predicted Parameter | Hypothetical Value | Interpretation |

|---|---|---|---|

| Molecular Docking | Binding Score | -6.5 kcal/mol | Suggests a favorable binding interaction. |